Superior In Vitro Antiplasmodial Potency Against Chloroquine-Resistant Strains Compared to a Structural Analog
In a direct comparative study, 19,20-Epoxycytochalasin D exhibited a 4.75-fold more potent IC50 against the chloroquine-resistant (W2) strain of Plasmodium falciparum compared to its close structural analog, 18-deoxy-19,20-epoxy-cytochalasin C [1].
| Evidence Dimension | IC50 against chloroquine-resistant P. falciparum (W2 strain) |
|---|---|
| Target Compound Data | 0.04 µM (20 ng/mL) |
| Comparator Or Baseline | 18-deoxy-19,20-epoxy-cytochalasin C: 0.19 µM (100 ng/mL) |
| Quantified Difference | 4.75-fold greater potency (0.04 µM vs 0.19 µM) |
| Conditions | In vitro antiplasmodial assay against P. falciparum W2 strain |
Why This Matters
This significant increase in potency against a drug-resistant strain highlights the importance of the 19,20-epoxide for target engagement, making this compound a more valuable and selective tool for antimalarial research than its close structural analogs.
- [1] Table 2. Molecules. 2019;24(4):777. View Source
